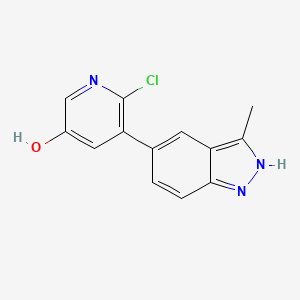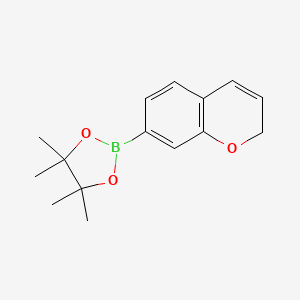
(3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a methoxy group attached to the indole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol typically involves the reaction of 5-methoxyindole with a suitable benzyl halide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions. Reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro groups, or other electrophiles.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group on the indole ring can influence its binding affinity to various receptors and enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of specific enzymes, or interaction with cellular receptors.
類似化合物との比較
5-Methoxyindole: Lacks the phenylmethanol group but shares the methoxyindole core.
(3-(5-Hydroxy-1H-indol-1-yl)phenyl)methanol: Similar structure but with a hydroxy group instead of a methoxy group.
(3-(5-Methoxy-1H-indol-1-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness: (3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol is unique due to the presence of both the methoxy group on the indole ring and the phenylmethanol moiety. This combination can influence its chemical reactivity and biological activities, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
[3-(5-methoxyindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C16H15NO2/c1-19-15-5-6-16-13(10-15)7-8-17(16)14-4-2-3-12(9-14)11-18/h2-10,18H,11H2,1H3 |
InChIキー |
IBEOZFVFRNYWFB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)










